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Compound of Interest

Compound Name:
3-acetyl-1H-pyrazole-5-carboxylic

acid

Cat. No.: B1340288 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
3-Acetyl-1H-pyrazole-5-carboxylic acid (CAS No. 1297537-45-1) is a key intermediate in the

synthesis of various pharmaceuticals, most notably Darolutamide, an anti-androgen medication

used in the treatment of prostate cancer. This guide provides a comprehensive overview of its

physicochemical properties, spectral characteristics, and a detailed experimental protocol for its

synthesis.

It is important to note that this compound can exist as tautomers due to the mobile proton on

the pyrazole ring. Consequently, it is often synonymously referred to as 5-acetyl-1H-pyrazole-3-

carboxylic acid. The IUPAC name is generally accepted as 5-acetyl-1H-pyrazole-3-carboxylic

acid. For consistency, this document will use the name 3-acetyl-1H-pyrazole-5-carboxylic
acid as requested.

Physicochemical and Spectral Data
The following tables summarize the key physicochemical and spectral properties of 3-acetyl-
1H-pyrazole-5-carboxylic acid.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b1340288?utm_src=pdf-interest
https://www.benchchem.com/product/b1340288?utm_src=pdf-body
https://www.benchchem.com/product/b1340288?utm_src=pdf-body
https://www.benchchem.com/product/b1340288?utm_src=pdf-body
https://www.benchchem.com/product/b1340288?utm_src=pdf-body
https://www.benchchem.com/product/b1340288?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1340288?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


General and Physicochemical Properties
Property Value Source

Molecular Formula C₆H₆N₂O₃ [1][2]

Molecular Weight 154.12 g/mol [1][2]

Appearance Solid, Powder or liquid [2][3]

Melting Point
129.82 °C (Predicted), 257-

269 °C (decomposed)
[3]

Boiling Point 479.2 °C (Predicted) [3]

Density 1.467 g/cm³ (Predicted) [3]

Water Solubility 3461.85 mg/L (Predicted)

pKa 3.60 (Predicted) [3]

LogP 0.3105 [1]

Spectral Data
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Spectrum Type
Predicted/Typical Values and
Interpretation

¹H NMR

The proton spectrum is expected to show a

singlet for the methyl protons of the acetyl group

(around 2.5 ppm), a singlet for the pyrazole ring

proton, and a broad singlet for the carboxylic

acid proton (typically >10 ppm). The NH proton

of the pyrazole ring will also be present as a

broad singlet.

¹³C NMR

The carbon spectrum will show signals for the

acetyl methyl carbon, the two carbonyl carbons

(acetyl and carboxylic acid, typically in the range

of 160-200 ppm), and the carbons of the

pyrazole ring.

Infrared (IR)

The IR spectrum will be characterized by a

broad O-H stretching band for the carboxylic

acid (2500-3300 cm⁻¹), a C=O stretching

frequency for the carboxylic acid (around 1710

cm⁻¹), another C=O stretching for the acetyl

ketone (around 1680 cm⁻¹), and C-N and C=C

stretching vibrations from the pyrazole ring.[4][5]

Mass Spectrometry

The mass spectrum should show a molecular

ion peak (M+) at m/z 154. Key fragmentation

patterns would likely involve the loss of the

acetyl group, the carboxylic acid group, and

cleavage of the pyrazole ring. An acylium ion (R-

CO+) is a common base peak for carboxylic

acid derivatives.[6]

Experimental Protocols
The following is a representative experimental protocol for the synthesis of 3-acetyl-1H-
pyrazole-5-carboxylic acid, compiled from various reported methods.[7][8]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://chem.libretexts.org/Workbench/LCDS_Organic_Chemistry_OER_Textbook_-_Todd_Trout/20%3A_Carboxylic_Acids_and_Nitriles/20.09%3A_Spectroscopy_of_Carboxylic_Acids_and_Nitriles
https://www.echemi.com/cms/2080838.html
https://chem.libretexts.org/Courses/University_of_Connecticut/Chem_2444%3A_(Second_Semester_Organic_Chemistry)_UConn/08%3A_Reactions_of_Carboxylic_Acid_Derivatives/8.10%3A_Spectroscopy_of_Carboxylic_Acid_Derivatives
https://www.benchchem.com/product/b1340288?utm_src=pdf-body
https://www.benchchem.com/product/b1340288?utm_src=pdf-body
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB5804520.htm
https://patents.google.com/patent/CN111138289B/en
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1340288?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Synthesis of 3-Acetyl-1H-pyrazole-5-carboxylic Acid
This procedure involves a multi-step synthesis starting from 3,3-dimethoxybutane-2-one and

diethyl oxalate.

Materials:

3,3-dimethoxybutane-2-one

Toluene

Potassium tert-butoxide

Diethyl oxalate

Water

Hydrazine monohydrochloride

Dichloromethane

n-Heptane

Tetrahydrofuran (THF)

Aqueous Sodium Hydroxide

Hydrochloric Acid

Procedure:

Step 1: Condensation Reaction

Pre-cool a mixture of 3,3-dimethoxybutane-2-one in toluene to 5-10°C.

Add potassium tert-butoxide lot-wise while maintaining the temperature and stir for 45

minutes.

Add diethyl oxalate to the mixture at 10-15°C and continue stirring for 4 hours.
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Filter the resulting solid.

Step 2: Cyclization Reaction

To the filtered solid, add water and cool the mixture to 5-10°C.

Slowly add a solution of hydrazine monohydrochloride at 5-10°C and stir for 4 hours.

Add dichloromethane to the mixture and stir.

Allow the mixture to warm to 25-30°C and continue stirring.

Filter the mixture through a pad of hyflow.

Separate the organic layer from the filtrate.

Step 3: Hydrolysis and Purification

Distill off the organic layer and co-distill with n-heptane.

Add n-heptane to the residue and heat the mixture at 45-50°C for 1 hour.

Cool the mixture to 25-30°C and stir for 3 hours.

Filter the solid.

Add THF to the obtained solid, followed by the addition of aqueous sodium hydroxide

solution at 10-15°C.

Heat the mixture to 55-60°C and stir for 2 hours.

Cool the mixture to 25-30°C.

Separate the aqueous layer.

Add water to the aqueous layer and cool to 20-25°C.

Acidify the mixture with hydrochloric acid.
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Stir the mixture for 4 hours at 25-30°C.

Filter the solid and dry it.

Step 4: Final Recrystallization

Add THF to the obtained solid and heat to 50-55°C for 60 minutes.

Cool the mixture to 25-30°C and stir for 3 hours.

Filter the solid and dry to obtain 3-acetyl-1H-pyrazole-5-carboxylic acid.

Visualizations
Synthesis Workflow of 3-Acetyl-1H-pyrazole-5-
carboxylic Acid
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Caption: Synthesis workflow for 3-acetyl-1H-pyrazole-5-carboxylic acid.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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